4-Hydroxyspartein-2-one
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Overview
Description
Nuttalline is a quinolizidine alkaloid.
Scientific Research Applications
Lipid Peroxidation and Biochemistry : One study focuses on the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE), which shares a similar structural motif with 4-Hydroxyspartein-2-one. This research highlights the importance of HNE in biochemistry, particularly in relation to its reactivity and cytotoxicity, as well as its role in oxidative stress and inflammation-related diseases (Spickett, 2013).
Synthesis and Chemical Applications : Another study presents the total synthesis of (-)-4-Hydroxyzinowol, a compound structurally related to 4-Hydroxyspartein-2-one, highlighting the advanced synthetic techniques and their potential applications in creating complex molecular structures (Todoroki et al., 2014).
Plant Biochemistry and Molecular Biology : The cloning and characterization of a low molecular weight prolyl 4-Hydroxylase from Arabidopsis thaliana, which is involved in the hydroxylation of proline-rich proteins, provides insights into the biochemical processes in plants that may be relevant to the understanding of compounds like 4-Hydroxyspartein-2-one (Hieta & Myllyharju, 2002).
Organic Chemistry and Catalysis : Research on the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization showcases the advancements in organic synthesis techniques, which can be applied to the synthesis of structurally related compounds (Lam et al., 2005).
Chemical Characterization and Spectroscopy : A study on the NMR spectra and geometry of epi N-oxides of sparteine and its derivatives in solution, provides valuable information on the structural and spectroscopic properties of these compounds, which is crucial for understanding the chemical behavior of 4-Hydroxyspartein-2-one (Brukwicki & Wysocka, 2003).
properties
Product Name |
4-Hydroxyspartein-2-one |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1R,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-6-14-10-5-11(9-17(14)15(19)7-12)13-3-1-2-4-16(13)8-10/h10-14,18H,1-9H2/t10-,11+,12+,13+,14-/m1/s1 |
InChI Key |
GIQKWLHFWBBSSV-IKOXMDCHSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3C[C@@H](CC4=O)O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O |
synonyms |
4 beta-hydroxylupanine nuttaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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